N1-(2,6-difluorophenyl)benzene-1,2-diamine
Description
Historical Context and Discovery
The development of this compound emerges from the broader historical trajectory of fluoroaromatic chemistry and aromatic diamine research. The parent compound, benzene-1,2-diamine, has served as a fundamental building block in organic synthesis since its early preparation methods were established through the reduction of nitroaniline derivatives. The systematic incorporation of fluorine atoms into aromatic amine structures represents a more recent advancement, driven by the recognition that fluorine substitution can dramatically alter molecular properties while maintaining structural integrity.
The historical significance of benzene-1,2-diamine derivatives stems from their role as precursors to heterocyclic compounds and their importance in coordination chemistry. Early research demonstrated that benzene-1,2-diamine readily condenses with various carbonyl compounds to generate benzimidazole derivatives and other valuable heterocyclic structures. This foundational chemistry provided the conceptual framework for developing more sophisticated derivatives incorporating fluorine substituents.
The emergence of fluorinated aromatic compounds gained momentum as researchers recognized their unique properties in pharmaceutical and materials applications. The strategic placement of fluorine atoms at specific positions on aromatic rings became a deliberate design strategy, leading to the development of compounds like this compound. The 2,6-difluorophenyl substitution pattern represents a particularly interesting case, as it creates a symmetric electronic environment while maintaining the compound's ability to participate in diverse chemical transformations.
Nomenclature and Chemical Identity
This compound possesses a well-defined chemical identity characterized by multiple standardized identifiers and nomenclature systems. The compound is officially registered under Chemical Abstracts Service number 1033225-44-3, providing a unique identifier for database searches and regulatory purposes. The molecular formula C12H10F2N2 accurately represents the atomic composition, indicating twelve carbon atoms, ten hydrogen atoms, two fluorine atoms, and two nitrogen atoms.
| Chemical Property | Value | Reference |
|---|---|---|
| CAS Number | 1033225-44-3 | |
| Molecular Formula | C12H10F2N2 | |
| Molecular Weight | 220.22 g/mol | |
| MDL Number | MFCD11202197 | |
| Average Mass | 220.2180064 | |
| Monoisotopic Mass | 220.08120477 |
The Simplified Molecular Input Line Entry System representation "N(c1c(F)cccc1F)c1c(N)cccc1" provides a linear notation that captures the complete connectivity pattern. This notation reveals the structural relationship between the benzene-1,2-diamine core and the 2,6-difluorophenyl substituent. The International Chemical Identifier string "InChI=1S/C12H10F2N2/c13-8-4-3-5-9(14)12(8)16-11-7-2-1-6-10(11)15/h1-7,16H,15H2" offers another standardized representation that facilitates computational analysis and database interoperability.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the substitution pattern and functional group positions. The "N1" designation specifies that the 2,6-difluorophenyl group is attached to the nitrogen atom at position 1 of the benzene-1,2-diamine framework. This nomenclature distinguishes the compound from potential regioisomers and provides unambiguous structural identification for synthetic and analytical purposes.
Significance in Fluoroaromatic Chemistry
This compound exemplifies the strategic importance of fluorinated aromatic compounds in modern chemical research and applications. The incorporation of fluorine atoms into aromatic systems fundamentally alters electronic properties, introducing unique characteristics that distinguish fluoroaromatic compounds from their non-fluorinated analogs. The 2,6-difluorophenyl substitution pattern creates a particularly interesting electronic environment, where the fluorine atoms occupy meta positions relative to each other while being ortho to the amine nitrogen.
The significance of this compound extends beyond its individual properties to represent broader trends in fluoroaromatic chemistry development. Fluorinated aromatic amines serve as crucial intermediates in pharmaceutical synthesis, where the presence of fluorine atoms can enhance metabolic stability, alter binding affinity, and modify pharmacokinetic properties. The benzene-1,2-diamine scaffold provides multiple sites for further functionalization, making fluorinated derivatives valuable building blocks for complex molecule construction.
Research has demonstrated that benzene-1,2-diamine derivatives possess unique radical-trapping capabilities, with the aromatic diamine structure serving as a privileged pharmacophore in certain therapeutic applications. The ortho-amine arrangement enables simultaneous interaction with radical species through a planar seven-membered ring transition state, resulting in enhanced reactivity compared to traditional antioxidant structures. This mechanism highlights the potential significance of fluorinated benzene-1,2-diamine derivatives in developing advanced materials with specialized properties.
The compound's position within fluoroaromatic chemistry reflects the broader evolution toward designed molecular architectures. Unlike simple fluorinated compounds that emerged from direct fluorination reactions, this compound represents a sophisticated approach to molecular design where fluorine placement and amine functionality are strategically integrated to achieve specific chemical and physical properties.
Research Scope and Objectives
Current research involving this compound encompasses multiple areas of investigation, reflecting the compound's versatility as a synthetic intermediate and its potential applications in advanced materials development. The primary research objectives focus on understanding how fluorine substitution modifies the fundamental properties of the benzene-1,2-diamine scaffold, particularly regarding reactivity patterns, coordination behavior, and thermal stability characteristics.
Contemporary studies examine the compound's role as a building block in heterocyclic synthesis, where the combination of amine functionalities and fluorine substituents creates unique opportunities for ring formation reactions. The benzene-1,2-diamine framework readily participates in condensation reactions with carbonyl compounds, aldehydes, and carboxylic acid derivatives, while the fluorine substituents provide additional sites for molecular recognition and electronic modulation. Research objectives include developing new synthetic methodologies that exploit these dual functionalities to access previously unknown heterocyclic structures.
| Research Area | Focus | Potential Applications |
|---|---|---|
| Heterocyclic Synthesis | Ring formation reactions | Pharmaceutical intermediates |
| Coordination Chemistry | Metal complex formation | Catalysis and materials |
| Materials Science | Polymer incorporation | Advanced composites |
| Analytical Chemistry | Detection methodologies | Sensor development |
Coordination chemistry research investigates how the compound interacts with metal centers, building upon established knowledge that benzene-1,2-diamine serves as an effective ligand in metal complexes. The presence of fluorine atoms introduces additional complexity to coordination behavior, potentially enabling the formation of metal complexes with enhanced stability or altered catalytic properties. Research objectives include characterizing metal-ligand interactions and evaluating the resulting complexes for catalytic applications.
Materials science research explores the compound's potential incorporation into polymer matrices and advanced composite materials. The amine functionalities provide reactive sites for polymerization reactions, while the fluorinated aromatic structure contributes to thermal stability and unique surface properties. Current research objectives focus on understanding how the compound influences polymer properties and developing new materials with tailored characteristics for specific applications.
Properties
IUPAC Name |
2-N-(2,6-difluorophenyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2/c13-8-4-3-5-9(14)12(8)16-11-7-2-1-6-10(11)15/h1-7,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIWWFQMWQTKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651924 | |
| Record name | N~1~-(2,6-Difluorophenyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033225-44-3 | |
| Record name | N~1~-(2,6-Difluorophenyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: Synthesis Using Ethanol as Solvent
- Reactants : 1,5-difluoro-2,4-dinitrobenzene (204 mg, 1.0 mmol) and \$$ N^1 \$$-phenyl-5-(trifluoromethyl)benzene-1,2-diamine (252 mg, 1.0 mmol)
- Solvent : Ethanol (5 mL)
- Base : N,N-diisopropylethylamine (192 μL, 1.1 mmol)
- Procedure : Add \$$ N^1 \$$-phenyl-5-(trifluoromethyl)benzene-1,2-diamine to 1,5-difluoro-2,4-dinitrobenzene in ethanol at 20 °C over 30 minutes. Add N,N-diisopropylethylamine at 0 °C. Allow the mixture to warm to 20 °C and react for 4 hours. Filter the orange precipitate and separate the products via chromatography (n-hexane/DCM, 50:50).
Method B: Synthesis Using Dichloromethane as Solvent
- Reactants : 1,5-difluoro-2,4-dinitrobenzene (204 mg, 1.0 mmol) and \$$ N^1 \$$-phenyl-5-(trifluoromethyl)benzene-1,2-diamine (252 mg, 1.0 mmol)
- Solvent : Dichloromethane (5 mL)
- Base : N,N-diisopropylethylamine (192 μL, 1.1 mmol)
- Procedure : Add \$$ N^1 \$$-phenyl-5-(trifluoromethyl)benzene-1,2-diamine to 1,5-difluoro-2,4-dinitrobenzene in dichloromethane at 0 °C, followed by N,N-diisopropylethylamine. Allow the reaction mixture to warm to 20 °C over 30 minutes. Evaporate the solvent and recrystallize the residue.
- Product and Yield : $$ N^1 \$$-(5-fluoro-2,4-dinitrophenyl)-$$ N^2 \$$-phenyl-4-(trifluoromethyl)benzene-1,2-diamine: 96% yield
Characterization Data
The following data corresponds to $$ N^1 \$$-(5-fluoro-2,4-dinitrophenyl)-$$ N^2 \$$-phenyl-4-(trifluoromethyl)benzene-1,2-diamine:
- Melting Point : 185.4–188.6 °C
- TLC : \$$ R_f \$$ = 0.38 (n-hexane/DCM, 50:50)
- Elemental Analysis :
- Required: C, 52.30%; H, 2.77%; N, 12.84%
- Found: C, 52.35%; H, 2.81%; N, 12.86%
- UV-Vis (DCM) : \$$ \lambda_{max} \$$ /nm 248 (log ε 4.40), 300 (4.54), 358 (4.33), 403 (4.14)
- IR : \$$ \nu_{max} \$$ /cm-1 3399 m and 3321 m (N–H), 3061 w (aryl C–H), 1632 s, 1595 s, 1537 m, 1530 m, 1508 s, 1499 s, 1443 m, 1418 m, 1369 m, 1331 s, 1300 s, 1275 s, 1254 m, 1221 m, 1180 m, 1128 s, 1117 s, 1072 m, 1055 m, 1030 w, 941 m, 918 w, 883 w, 845 m, 827 m, 773 w, 760 m, 743 s, 727 m, 708 m
- NMR :
- δH(500 MHz, \$$ CDCl3 \$$): 9.61 (1H, s, NH), 9.14 (1H, d, J 8.0), 7.53 (1H, s), 7.38 (1H, d, J 8.0), 7.34 (2H, dd, J 8.0, 8.0), 7.25 (1H, d, J 7.5, overlap with \$$ CDCl3 \$$), 7.12 (1H, dd, J 7.5, 7.5), 7.05 (2H, d, J 8.0), 6.67 (1H, d, JHF13.0), 5.83 (1H, s)
- δC(125 MHz, \$$ CDCl3 \$$): one C (s) resonance missing, 159.8 (d, \$$ ^1J{CF} \$$ 270.9, CF), 147.7 (d, \$$ ^2J{CF} \$$ 12.5), 140.9 (s), 140.0 (s), 131.7 (q, \$$ ^2J{CF} \$$ 32.5), 129.8 (d), 128.5 (s), 127.9 (d), 127.5 (d), 126.9 (s), 124.3 (d), 123.5 (q, \$$ ^1J{CF} \$$ 271.3, \$$ CF3 \$$), 121.0 (d), 117.6 (q, \$$ ^3J{CF} \$$ 3.6), 113.9 (q, \$$ ^3J{CF} \$$ 3.6), 103.7 (d, \$$ ^2J_{CF} \$$ 27.5)
- Mass Spectrometry : m/z (MALDI-TOF) 437 (MH+, 41%), 436 (M+, 100)
Biological Activity
N1-(2,6-difluorophenyl)benzene-1,2-diamine is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chemical Formula : C13H12F2N2
- Molecular Weight : 240.25 g/mol
- Functional Groups : Aromatic amine with fluorine substituents
The presence of fluorine atoms significantly alters the electronic properties of the compound, enhancing its solubility and potentially its biological activity compared to non-fluorinated analogs.
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : 2,6-difluoroaniline and benzene-1,2-diamine.
- Reagents : Common reagents include triethylamine and various solvents such as ethanol or isopropanol.
- Procedure : The reaction is carried out under reflux conditions to facilitate the formation of the desired diamine.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Mechanism of Action : It has been shown to inhibit angiogenesis (the formation of new blood vessels), which is crucial for tumor growth. This was demonstrated using the chick chorioallantoic membrane (CAM) model where the compound effectively blocked blood vessel formation .
- DNA Cleavage Activity : The compound exhibited significant DNA binding and cleavage abilities in vitro, indicating its potential as a chemotherapeutic agent .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Inhibition Studies : In vitro tests revealed that this compound possesses antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. These findings suggest that structural modifications can enhance its efficacy against resistant strains .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
N1-(2,6-difluorophenyl)benzene-1,2-diamine has been explored for its potential biological activities. Research indicates that derivatives of benzene-1,2-diamines exhibit cytotoxicity against cancer cells and may serve as important intermediates in drug development.
Case Studies:
- Anticancer Activity: A study demonstrated that specific derivatives of benzene-1,2-diamines possess significant anticancer properties. The structure-activity relationship (SAR) analysis indicated that modifications to the amine groups can enhance cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties: Another study highlighted the potential use of substituted benzene-1,2-diamines as antimicrobial agents. The incorporation of fluorine atoms was found to improve the compounds' effectiveness against bacterial strains .
Material Science
The compound's ability to form new carbon-nitrogen bonds makes it valuable in materials science. It can be utilized in the synthesis of polymers and other materials with specific mechanical and thermal properties.
Synthesis Applications:
- Polymerization Reactions: this compound can act as a monomer in polymer synthesis. Its reactivity allows for the creation of high-performance polymers that can be used in coatings and adhesives .
- Chemical Sensors: Research has shown that derivatives of benzene-1,2-diamines can be employed to develop chemical sensors capable of detecting metal ions. These sensors are crucial for environmental monitoring and industrial applications.
Environmental Applications
The compound's structural features allow it to be utilized in developing sensors for environmental monitoring. Its ability to selectively bind to certain metal ions makes it a candidate for detecting pollutants.
Case Studies:
- Fluorescence-Quenching Sensors: Studies have explored the use of this compound derivatives in creating fluorescence-quenching chemosensors. These sensors can selectively detect ions like Ni²⁺ and Cu²+, which is essential for assessing environmental contamination levels.
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N1-(2,6-difluorophenyl)benzene-1,2-diamine can be contextualized against related aromatic diamines, as summarized below:
Table 1: Comparative Analysis of Aromatic Diamines
Structural and Functional Insights
Electronic Effects :
- The 2,6-difluorophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity at the aromatic ring. This contrasts with 3,5-bis(trifluoromethyl)benzyl derivatives, where CF₃ groups amplify both electronic and steric effects, making them superior for stabilizing metal complexes .
- Chloro-fluorinated analogs (e.g., 2-chloro-4-fluorophenyl) combine halogen-induced polarity and lipophilicity, often exploited in antimicrobial agents .
Stability and Reactivity :
- Unlike sulfonate-stabilized benzene-1,2-diaminium salts , the parent N1-(2,6-difluorophenyl) derivative is prone to oxidation and dimerization, necessitating immediate use post-synthesis .
- Bis(aryl) derivatives (e.g., N,N’-bis(2,6-dimethylphenyl)ethane-1,2-diamine) exhibit enhanced stability due to steric protection of the amine groups, enabling their use in harsh catalytic conditions .
Applications :
- The target compound’s primary utility lies as a pharmaceutical intermediate , whereas bis(trifluoromethyl) or dimethylphenyl analogs are tailored for catalysis (e.g., yttrium/neodymium-mediated hydroamination) .
- Halogenated variants (Cl/F) are often precursors to bioactive molecules, as seen in antimalarial diamines like Ro 41-3118 .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N1-(2,6-difluorophenyl)benzene-1,2-diamine and ensuring stability during purification?
- Methodology : Reduction of nitro precursors (e.g., nitro-substituted aromatic amines) using SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours) is a common approach. Post-reduction, alkaline extraction with ethyl acetate and drying over anhydrous Na₂SO₄ minimizes degradation . Stability issues arise due to the compound’s sensitivity to oxidation; inert atmospheres (N₂/Ar) and low-temperature storage are recommended.
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement is the gold standard. For example, analogous benzene-1,2-diamine derivatives were structurally resolved via SHELX programs, which handle twinned data and high-resolution refinement . Complementary techniques include NMR (¹H/¹³C/¹⁹F) to confirm fluorine substitution patterns and FT-IR to verify amine/imine tautomerism.
Q. What precautions are necessary for handling fluorinated diamines in experimental settings?
- Methodology : Fluorinated aromatic amines require ventilation, PPE (gloves, goggles), and fume hoods due to potential toxicity. Protocols from safety data sheets (SDS) for similar compounds (e.g., 1,4-dibromo-2,3-difluorobenzene) emphasize avoiding inhalation and using inert solvents to minimize reactivity .
Advanced Research Questions
Q. How can computational methods like QSAR and ANN predict the cytotoxicity of this compound derivatives?
- Methodology : Quantum chemical parameters (e.g., HOMO-LUMO energies, dipole moments) calculated via DFT (B3LYP/6-31G*) or semi-empirical methods (AM1/PM3) inform QSAR models. ANN architectures (e.g., 5-8-1 node configurations) correlate these parameters with cytotoxicity data (e.g., CC₅₀ values), achieving high predictive accuracy (r² > 0.9) .
Q. What strategies resolve contradictions in spectroscopic data for fluorinated diamine derivatives?
- Methodology : Discrepancies in NMR or mass spectra often arise from dynamic processes (e.g., tautomerism). Variable-temperature NMR or DFT-based chemical shift calculations (using Gaussian) can identify dominant tautomers. For example, analogous 1,2-diamines exhibit imine-amine equilibria influenced by solvent polarity .
Q. How do electronic properties of this compound influence its catalytic activity in oxidation reactions?
- Methodology : Cyclic voltammetry (CV) and EPR spectroscopy reveal redox non-innocent behavior. The diamine’s lone-pair electrons participate in metal coordination (e.g., Ni²⁺ complexes), enabling catalytic alcohol oxidation via ligand-centered redox processes. Substituents like fluorine modulate electron-withdrawing effects, altering catalytic efficiency .
Q. What crystallographic challenges arise in analyzing fluorinated diamine salts, and how are they addressed?
- Methodology : Fluorine’s high electron density complicates X-ray data interpretation. SHELXD/SHELXE pipelines are robust for phase determination in such cases. Mercury software aids in visualizing disordered fluorine positions and hydrogen-bonding networks (e.g., NH···F interactions in salts of benzene-1,2-diamine derivatives) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
